Differentiation by Thiophene Regioisomerism: 3-yl vs 2-yl Substitution
The position of the thiophene linkage on the ethanone bridge is a critical differentiator. 1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride (the target compound) features a 3-yl thiophene substituent, whereas a common analog, 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one (CAS 1082766-64-6), has a 2-yl thiophene . This difference in regioisomerism defines each compound as a distinct chemical entity, which can lead to divergent biological activities and reactivity profiles in downstream syntheses [1].
| Evidence Dimension | Thiophene Ring Substitution Pattern |
|---|---|
| Target Compound Data | 3-yl thiophene |
| Comparator Or Baseline | 2-yl thiophene (CAS 1082766-64-6 free base; CAS 736889-93-3 reversed linkage) |
| Quantified Difference | Regioisomeric structural difference |
| Conditions | Chemical structure definition |
Why This Matters
This difference in regioisomerism means the compounds are not chemically identical and cannot be assumed to be functionally equivalent in biological assays or as synthetic intermediates, making precise sourcing essential for research integrity.
- [1] S. R. K. Maddila, et al. (2007). Synthesis and Antibacterial Activity of New N-[2-(Thiophen-3-yl)ethyl] Piperazinyl Quinolones. Chem. Pharm. Bull., 55(6), 894-898. View Source
